Cas no 1396755-92-2 ((R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide)

(R)-Benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chiral sulfamidate derivative with applications in asymmetric synthesis and pharmaceutical intermediates. Its rigid oxathiazolidine dioxide scaffold provides stereochemical control, making it valuable for constructing enantiomerically pure compounds. The benzyl and phenyl substituents enhance its reactivity in nucleophilic ring-opening reactions, enabling the introduction of diverse functional groups. This compound is particularly useful in the synthesis of β-amino alcohols and other biologically active molecules. Its high purity and defined stereochemistry ensure reproducibility in research and industrial processes. The stability of the sulfamidate ring under standard conditions further contributes to its utility in synthetic chemistry.
(R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide structure
1396755-92-2 structure
Product Name:(R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
CAS No:1396755-92-2
MF:C16H15NO5S
MW:333.359003305435
MDL:MFCD31568502
CID:5303501
Update Time:2025-06-08

(R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide Chemical and Physical Properties

Names and Identifiers

    • (R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
    • 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-phenyl-, phenylmethyl ester, 2,2-dioxide, (4R)-
    • (R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
    • MDL: MFCD31568502
    • Inchi: 1S/C16H15NO5S/c18-16(21-11-13-7-3-1-4-8-13)17-15(12-22-23(17,19)20)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1
    • InChI Key: QZZFNYCEPUZLAN-HNNXBMFYSA-N
    • SMILES: O1C[C@@H](C2=CC=CC=C2)N(C(OCC2=CC=CC=C2)=O)S1(=O)=O

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00811652-1g
(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
1396755-92-2 95%
1g
¥2751.0 2023-04-02
Advanced ChemBlocks
P41394-1G
(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
1396755-92-2 95%
1G
$375 2023-09-15
Advanced ChemBlocks
P41394-5G
(R)-3-Cbz-4-phenyl-1,2,3-oxathiazolidine 2,2-dioxide
1396755-92-2 95%
5G
$1,125 2023-09-15

Additional information on (R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Introduction to (R)-Benzyl 4-Phenyl-1,2,3-Oxathiazolidine-3-Carboxylate 2,2-Dioxide (CAS No. 1396755-92-2)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development. Among these, (R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, with the CAS number 1396755-92-2, has emerged as a compound of significant interest due to its unique structural and functional properties. This compound belongs to the class of heterocyclic organic molecules, which are widely recognized for their diverse applications in medicinal chemistry and biotechnology.

The structural framework of (R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide encompasses a benzyl group and a phenyl ring, which are both well-documented for their pharmacological activities. The oxathiazolidine core is particularly noteworthy as it introduces a rigid bicyclic system that can enhance the metabolic stability and binding affinity of drug candidates. This structural motif has been extensively studied in the design of enzyme inhibitors and receptor modulators.

In recent years, there has been a growing interest in the development of chiral auxiliaries and catalysts that can facilitate asymmetric synthesis. The (R)-configuration of this compound makes it an attractive candidate for such applications. Chiral compounds are essential in pharmaceuticals as they often exhibit enantioselective interactions with biological targets, leading to improved efficacy and reduced side effects. The benzyl and phenyl substituents in (R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide contribute to its ability to engage in specific hydrogen bonding and hydrophobic interactions with biological molecules.

One of the most compelling aspects of this compound is its potential application in the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop inhibitors targeting various enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can interact with carbonic anhydrase enzymes, which are implicated in conditions such as glaucoma and altitude sickness. The oxathiazolidine ring provides a scaffold that can be modified to enhance binding affinity and selectivity.

The pharmaceutical industry has been particularly keen on exploring heterocyclic compounds due to their versatility and biological activity. The oxathiazolidine core is known for its ability to mimic natural products and bioactive molecules, making it a valuable building block for drug discovery. Additionally, the presence of multiple functional groups allows for further chemical modification, enabling the creation of libraries of compounds with tailored properties.

Recent advancements in computational chemistry have further accelerated the discovery process for such compounds. Molecular modeling techniques have been employed to predict the binding modes of (R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide with target proteins. These studies have provided insights into how structural modifications can optimize interactions with biological receptors, leading to more effective drug candidates.

The synthesis of this compound has also been refined through modern synthetic methodologies. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex heterocyclic frameworks. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for developing enantiomerically pure drugs.

In conclusion, (R)-benzyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide represents a significant advancement in medicinal chemistry due to its unique structural features and potential applications. Its role in asymmetric synthesis and enzyme inhibition underscores its importance in drug development. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this will undoubtedly play a crucial role in shaping the future of pharmaceutical innovation.

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